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Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-6-chlorophenol (CAS No: 38191-33-2), a key intermediate in organic synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its structural characterization through Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data
The structural integrity of 2-Amino-6-chlorophenol is confirmed through a multi-faceted

spectroscopic approach. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-6-chlorophenol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

6.73 dd 1.7, 8.1 Ar-H

6.69 t 7.8 Ar-H

6.62 dd 1.7, 7.7 Ar-H

5.46 br s - -OH

3.84 br s - -NH₂

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-6-chlorophenol

Chemical Shift (δ) ppm Assignment

139.32 Ar-C

135.73 Ar-C

121.28 Ar-C

119.87 Ar-C

118.31 Ar-C

114.42 Ar-C

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz. Data sourced from ChemicalBook.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound.

Table 3: Mass Spectrometry Data for 2-Amino-6-chlorophenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b183061?utm_src=pdf-body
https://www.benchchem.com/product/b183061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique m/z Interpretation

ESI-MS 144 [M+H]⁺

GC-MS 143 M⁺

GC-MS 79 Fragment

GC-MS 52 Fragment

ESI-MS data sourced from ChemicalBook. GC-MS data sourced from PubChem.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The

following protocols outline the general procedures for acquiring NMR, IR, and MS spectra for

compounds such as 2-Amino-6-chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Amino-6-chlorophenol is dissolved in

about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

400 MHz or higher for protons, is used.

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is conducted. Due to the lower

natural abundance of ¹³C and longer relaxation times, a greater number of scans and a

longer relaxation delay (2-10 seconds) are typically required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-6-chlorophenol
https://www.benchchem.com/product/b183061?utm_src=pdf-body
https://www.benchchem.com/product/b183061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
While specific experimental IR data for 2-Amino-6-chlorophenol is not readily available in

public databases, a general protocol for acquiring an FT-IR spectrum using the Attenuated Total

Reflectance (ATR) technique is as follows:

Sample Preparation: A small amount of the solid 2-Amino-6-chlorophenol sample is placed

directly onto the ATR crystal. Ensure good contact between the sample and the crystal

surface.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory is used.

Background Collection: A background spectrum of the empty ATR crystal is recorded to

account for atmospheric and instrumental contributions.

Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded, typically in

the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to

improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
The following outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-

MS) analysis.

Sample Preparation: A dilute solution of 2-Amino-6-chlorophenol is prepared in a volatile

organic solvent such as methanol or dichloromethane.

Instrumentation: A GC-MS system is used, comprising a gas chromatograph for separation

and a mass spectrometer for detection.

Gas Chromatography:
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Injector: The sample is injected into a heated injector port (e.g., 250 °C).

Column: A capillary column suitable for the analysis of polar aromatic compounds (e.g., a

DB-5ms) is used.

Oven Program: A temperature gradient is employed to ensure good separation, for

example, starting at a lower temperature and ramping up to a higher temperature.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry:

Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron

energy of 70 eV.

Analyzer: A quadrupole mass analyzer scans a range of mass-to-charge ratios (e.g., m/z

40-400) to detect the molecular ion and fragment ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions, which aids in structural confirmation. The retention time

from the gas chromatogram provides an additional point of identification.

Logical Workflow for Spectroscopic Analysis
The systematic approach to the spectroscopic characterization of a compound like 2-Amino-6-
chlorophenol is crucial for unambiguous identification. The following diagram illustrates a

typical workflow.
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Workflow for Spectroscopic Analysis of 2-Amino-6-chlorophenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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